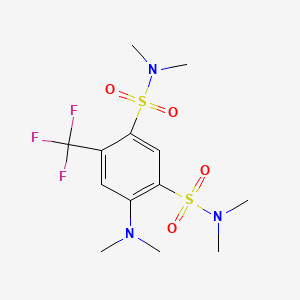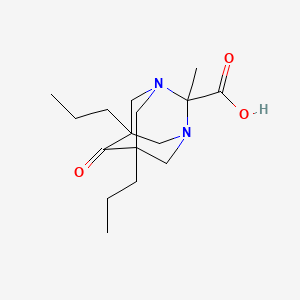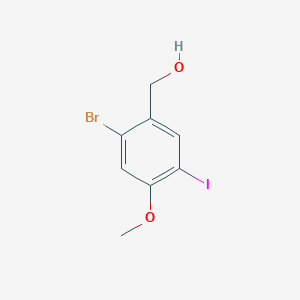![molecular formula C22H18O4S B12835466 4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of methoxy groups and a phenolic hydroxyl group, which contribute to its unique chemical properties. It is often used as an intermediate in the synthesis of various biologically and pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol typically involves the reaction of 6-methoxybenzo[b]thiophene with 4-iodoanisole under specific conditions. The reaction is catalyzed by palladium and proceeds through a Suzuki-Miyaura coupling reaction . The reaction conditions include:
Catalyst: Palladium
Solvent: Tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Aplicaciones Científicas De Investigación
4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 4-Methoxyphenylacetone
- Thianaphthene
Uniqueness
4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C22H18O4S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-[[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]oxy]phenol |
InChI |
InChI=1S/C22H18O4S/c1-24-16-7-3-14(4-8-16)22-21(26-17-9-5-15(23)6-10-17)19-12-11-18(25-2)13-20(19)27-22/h3-13,23H,1-2H3 |
Clave InChI |
VUKNASHCUSHWPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)OC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)

![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
![(1R,2R,3R,4S)-2,3-Bis(diphenylphosphaneyl)bicyclo[2.2.1]heptane](/img/structure/B12835417.png)

![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)


![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)


![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
